

physical and chemical properties of 4,6-Dichloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dichloro-5-iodopyrimidine

Cat. No.: B1396464

[Get Quote](#)

In-depth Technical Guide: 4,6-Dichloro-5-iodopyrimidine

Aimed at: Researchers, scientists, and professionals in drug development.

Foreword: The Strategic Importance of a Multifunctional Pyrimidine Scaffold

Within the vast arsenal of heterocyclic chemistry, the pyrimidine ring is a recurring and vital motif, fundamental to the very structure of life as a core component of nucleobases. The true synthetic power of this scaffold, however, is realized through precise halogenation. This guide provides a deep dive into **4,6-Dichloro-5-iodopyrimidine**, a uniquely functionalized building block. The deliberate arrangement of two chlorine atoms and a single iodine atom on the pyrimidine core creates a molecule with a graduated reactivity profile. This allows for selective, stepwise chemical modifications, making it an exceptionally valuable tool in the synthesis of complex molecules. This document will explore its fundamental properties, chemical behavior, and practical applications, providing both foundational knowledge and expert insights for laboratory and industrial researchers.

Part 1: Core Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is the foundation for its successful application in research and development. These characteristics are crucial for designing experiments, developing purification strategies, and ensuring safe handling and storage.

Key Physical and Molecular Characteristics

The essential physical and molecular data for **4,6-Dichloro-5-iodopyrimidine** are compiled below. These parameters are indispensable for practical laboratory work.

Property	Value	Source(s)
Molecular Formula	C ₄ HCl ₂ IN ₂	[1] [2] [3]
Molecular Weight	274.88 g/mol	[1] [2] [3]
Appearance	White to yellow or brown solid/powder	[4]
Melting Point	68.0 to 72.0 °C	[5]
Boiling Point	310.2±22.0 °C (Predicted)	[5]
Solubility	Soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate.	[6] [7] [8]
CAS Number	1137576-38-5	[1] [4]

Spectroscopic Profile

Spectroscopic analysis provides a unique molecular fingerprint, essential for identity confirmation and purity assessment.

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR (CDCl₃): The spectrum is characterized by a singlet, typically observed around δ 8.65 ppm, corresponding to the single proton at the C2 position of the pyrimidine ring.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- ^{13}C NMR (CDCl_3): The carbon spectrum will display four distinct signals for the pyrimidine ring carbons. The carbon atom bonded to iodine (C5) will be notably shifted, while the two carbons bearing chlorine atoms (C4 and C6) will also exhibit characteristic chemical shifts.
[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Mass Spectrometry (MS): The mass spectrum displays a distinctive isotopic pattern for the molecular ion peak.[\[3\]](#)[\[10\]](#) This pattern is a direct result of the presence of two chlorine atoms (with natural isotopes ^{35}Cl and ^{37}Cl) and the single stable isotope of iodine (^{127}I).[\[3\]](#)[\[10\]](#)

Part 2: The Synthetic Versatility of 4,6-Dichloro-5-iodopyrimidine

The synthetic utility of **4,6-Dichloro-5-iodopyrimidine** is rooted in the differential reactivity of its three halogen atoms. This feature enables chemists to perform sequential and site-specific modifications to the pyrimidine core. The iodine atom is the most reactive site for metal-catalyzed cross-coupling reactions, whereas the chlorine atoms are more susceptible to nucleophilic aromatic substitution.

Synthesis of the Core Structure

The preparation of **4,6-Dichloro-5-iodopyrimidine** is typically achieved through the iodination of a more accessible precursor, 4,6-dichloropyrimidine.

Experimental Protocol: Iodination of 4,6-Dichloropyrimidine

- Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 4,6-dichloropyrimidine in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide). Add N-iodosuccinimide (NIS) in a 1:1 molar ratio to the solution.
- Reaction Conditions: The reaction is typically conducted at ambient temperature and stirred for several hours. Reaction progress can be monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification: Once the reaction is complete, it is quenched with an aqueous solution of sodium thiosulfate to neutralize any remaining iodine. The product is then extracted into an organic solvent such as ethyl acetate. The organic layer is subsequently washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The

resulting crude product is purified by column chromatography on silica gel to yield pure **4,6-Dichloro-5-iodopyrimidine**.

Regioselective Reactivity

The strategic value of this reagent is its capacity for selective functionalization at each halogenated position.

2.2.1 The C5-Iodo Group: A Gateway to Carbon-Carbon and Carbon-Heteroatom Bonds

The carbon-iodine bond is the most reactive towards transition metal catalysis, making it the preferred site for cross-coupling reactions.

- Suzuki Coupling: This palladium-catalyzed reaction with boronic acids or their esters is a robust method for introducing aryl or heteroaryl groups at the C5 position.
- Sonogashira Coupling: This reaction, also catalyzed by palladium (often with a copper co-catalyst), allows for the facile introduction of alkyne functionalities.
- Buchwald-Hartwig Amination: A palladium-catalyzed amination reaction with various primary or secondary amines provides a direct route to 5-amino-4,6-dichloropyrimidines.

Caption: Key cross-coupling reactions at the C5 position of **4,6-Dichloro-5-iodopyrimidine**.

2.2.2 The C4 and C6 Chloro Groups: Sites for Nucleophilic Aromatic Substitution (SNA_r)

While less reactive in cross-coupling reactions, the chlorine atoms are prime targets for nucleophilic attack. This reactivity is enhanced by the electron-deficient nature of the pyrimidine ring, which is further amplified by the substituent at the C5 position.

- Amination: A diverse range of amines can displace the chlorine atoms to form aminopyrimidines. Reaction conditions can be fine-tuned to achieve either mono- or di-substitution.
- Alkoxylation/Aryloxylation: Alkoxides and phenoxides readily displace the chlorine atoms to yield the corresponding ethers.
- Thiolation: Thiolates can be employed to introduce thioether moieties.

Caption: Nucleophilic aromatic substitution (SNA_r) pathways at the C4 and C6 positions.

Part 3: Applications in Drug Discovery and Beyond

The well-defined, stepwise reactivity of **4,6-Dichloro-5-iodopyrimidine** makes it an invaluable building block for the synthesis of complex, biologically active molecules. Its utility in generating diverse chemical libraries for high-throughput screening is particularly noteworthy.

Case Study: Kinase Inhibitors

A significant number of kinase inhibitors incorporate a substituted pyrimidine core, which often serves as a hinge-binding motif by mimicking the adenine of ATP.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) The **4,6-Dichloro-5-iodopyrimidine** scaffold is an ideal starting point for constructing such inhibitors.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) For instance, a Suzuki coupling at the C5 position can be used to install a key pharmacophoric element, followed by a nucleophilic substitution at the C4 position with a suitable amine to modulate properties like solubility, cell permeability, and target engagement.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Part 4: Safety, Handling, and Storage Protocols

As with all halogenated organic compounds, adherence to strict safety protocols is mandatory.

- Safety Precautions: Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) Avoid direct contact with skin and eyes.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Storage: Store the compound in a cool, dry, and well-ventilated area.[\[4\]](#) Keep the container tightly sealed to prevent moisture ingress and away from incompatible materials such as strong oxidizing agents.[\[4\]](#)
- Toxicity: Specific toxicological data for this compound are limited. Therefore, it should be handled as a potentially hazardous substance. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[\[4\]](#)[\[20\]](#)

Conclusion: A Versatile and Enabling Reagent

4,6-Dichloro-5-iodopyrimidine is a powerful and versatile reagent that provides chemists with a high degree of control and flexibility in molecular design. Its predictable and regioselective reactivity facilitates the systematic and efficient construction of complex molecular architectures. For scientists engaged in drug discovery, materials science, and synthetic organic chemistry, a comprehensive understanding of this building block is key to unlocking new avenues of chemical innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 4,6-Dichloro-5-iodopyrimidine | C4HCl2IN2 | CID 56763824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 4,6-Dichloro-5-iodopyrimidine | 1137576-38-5 [sigmaaldrich.com]
- 5. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 8. chem.washington.edu [chem.washington.edu]
- 9. rsc.org [rsc.org]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. echemi.com [echemi.com]
- 19. fishersci.com [fishersci.com]
- 20. 4,6-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | CID 20312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 4,6-Dichloro-5-iodopyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1396464#physical-and-chemical-properties-of-4-6-dichloro-5-iodopyrimidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

